![molecular formula C20H42O3 B14302092 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol CAS No. 113181-09-2](/img/structure/B14302092.png)
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C20H42O3. It is a type of glycol ether, characterized by its long alkyl chain and multiple ether linkages. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with 2-hexyldecanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hexyldecanol attacks the chloroethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium carbonate, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in organic reactions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport of molecules across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a thiol group instead of a hydroxyl group.
2-{2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group, making it more reactive in substitution reactions.
2-{2-[2-(2-Aminoethoxy)ethoxy]ethanol: Contains an amino group, which can participate in additional types of chemical reactions.
Uniqueness
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and solubilizing agent, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
113181-09-2 |
|---|---|
Molekularformel |
C20H42O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2-[2-(2-hexyldecoxy)ethoxy]ethanol |
InChI |
InChI=1S/C20H42O3/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-23-18-17-22-16-15-21/h20-21H,3-19H2,1-2H3 |
InChI-Schlüssel |
QQIVPCAXRGXCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


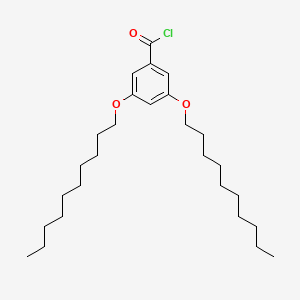
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
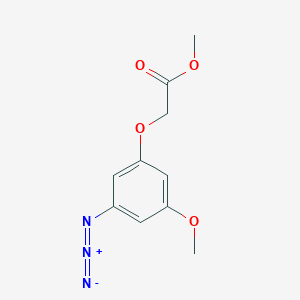
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
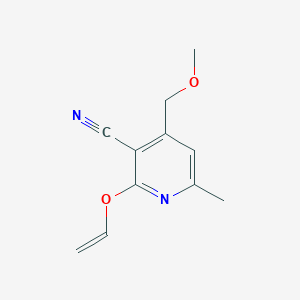
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
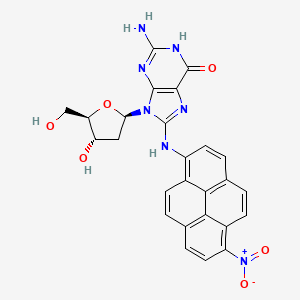
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
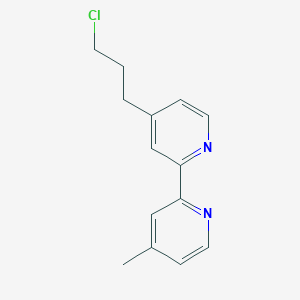
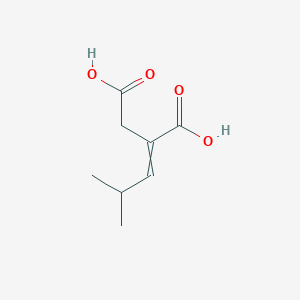
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
